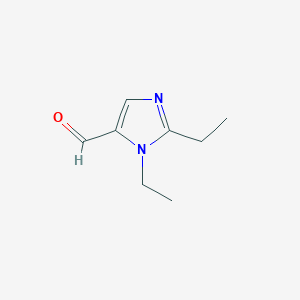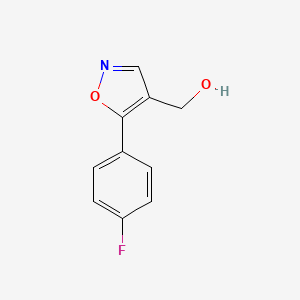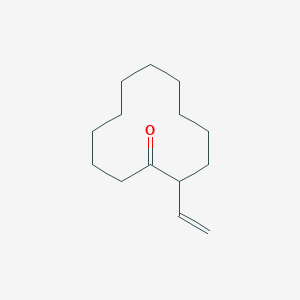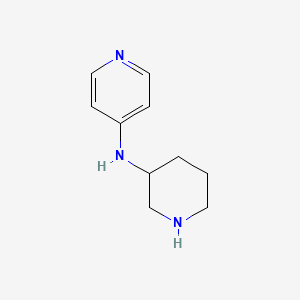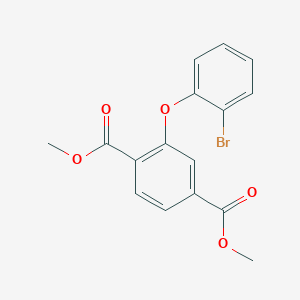![molecular formula C16H26O3Si B8546854 2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}-2-methylpropanoic acid](/img/structure/B8546854.png)
2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}-2-methylpropanoic acid
Übersicht
Beschreibung
2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}-2-methylpropanoic acid is an organic compound that features a tert-butyl-dimethylsilyloxy group attached to a phenyl ring, which is further connected to a propionic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}-2-methylpropanoic acid typically involves the protection of phenolic hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The protected phenol is then subjected to Friedel-Crafts alkylation with isobutylene to introduce the tert-butyl group.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The silyloxy group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halides (e.g., HCl, HBr) or other nucleophiles under appropriate conditions.
Major Products
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Potential use in the study of enzyme interactions and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}-2-methylpropanoic acid depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The silyloxy group can provide steric protection, influencing the compound’s reactivity and interaction with molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Di-tert-butylphenol: Similar in having tert-butyl groups attached to a phenyl ring but lacks the silyloxy and propionic acid moieties.
tert-Butyl(dimethyl)silyl-2-{[tert-butyl(dimethyl)silyl]oxy}-3-(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)acrylate: Shares the silyloxy group but differs in the overall structure and functional groups.
Uniqueness
2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}-2-methylpropanoic acid is unique due to the combination of the silyloxy group, phenyl ring, and propionic acid moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C16H26O3Si |
|---|---|
Molekulargewicht |
294.46 g/mol |
IUPAC-Name |
2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C16H26O3Si/c1-15(2,3)20(6,7)19-13-10-8-12(9-11-13)16(4,5)14(17)18/h8-11H,1-7H3,(H,17,18) |
InChI-Schlüssel |
ZBPGNGDBBJARCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(C)(C)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

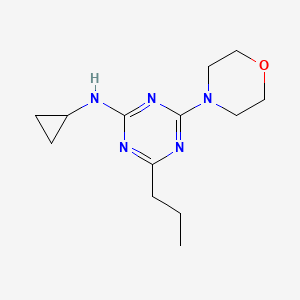
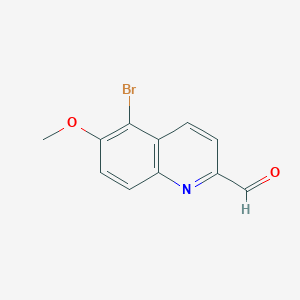
![N-{3-[(Pyridin-4-yl)oxy]phenyl}-1H-benzimidazole-2-carboxamide](/img/structure/B8546786.png)
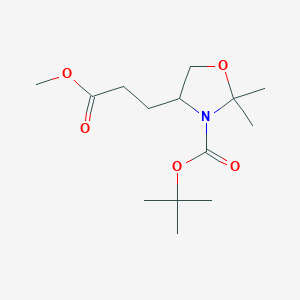
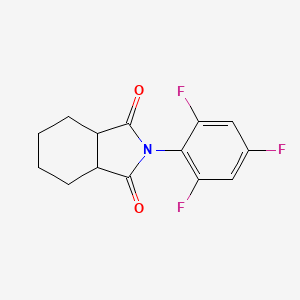
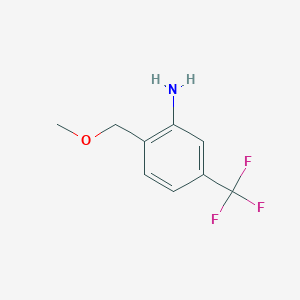
![4-Chloro-N-[(dimethylamino)methylene]-2-thiophenecarboxamide](/img/structure/B8546825.png)
![N-[3-(3-Methyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)phenyl]butanamide](/img/structure/B8546833.png)
